molecular formula C10H6F2N2O2 B594858 4-Amino-6,8-difluoroquinoline-3-carboxylic acid CAS No. 1215995-19-9

4-Amino-6,8-difluoroquinoline-3-carboxylic acid

Cat. No.: B594858
CAS No.: 1215995-19-9
M. Wt: 224.167
InChI Key: VGCFPKQBCPJXMV-UHFFFAOYSA-N
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Description

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of amino and carboxylic acid functional groups, as well as fluorine atoms at specific positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 6,8-difluoroquinoline with an appropriate amine under controlled conditions to introduce the amino group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.

    Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Amino-6,8-difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Shares the aminoquinoline structure but lacks the fluorine atoms and carboxylic acid group.

    6,8-Difluoroquinoline: Contains the fluorine atoms but lacks the amino and carboxylic acid groups.

    Quinoline-3-carboxylic acid: Has the carboxylic acid group but lacks the amino and fluorine substitutions.

Uniqueness

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is unique due to the combination of its functional groups and fluorine substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-6,8-difluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFPKQBCPJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673692
Record name 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215995-19-9
Record name 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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